molecular formula C17H21ClN2O4S B2477605 1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide CAS No. 1209993-67-8

1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide

Cat. No.: B2477605
CAS No.: 1209993-67-8
M. Wt: 384.88
InChI Key: WRWNUMCVEMRYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide is a sulfonamide derivative characterized by a 4-chlorophenyl group, a methanesulfonamide backbone, and a substituted morpholinoethyl side chain featuring a furan-2-yl moiety. Sulfonamides are widely studied for their pharmacological versatility, including antimicrobial, antitumor, and enzyme-inhibitory activities . Its morpholine and furan substituents may enhance solubility and influence binding specificity compared to simpler sulfonamides .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c18-15-5-3-14(4-6-15)13-25(21,22)19-12-16(17-2-1-9-24-17)20-7-10-23-11-8-20/h1-6,9,16,19H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWNUMCVEMRYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-chlorophenylamine: This can be achieved by the reduction of 4-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 2-(furan-2-yl)-2-morpholinoethanol: This intermediate can be synthesized by reacting furfural with morpholine in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenylamine with 2-(furan-2-yl)-2-morpholinoethanol in the presence of methanesulfonyl chloride and a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-chlorophenylamine.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their pharmacological profiles are summarized below, highlighting key similarities and differences:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Structural Features Pharmacological Target/Activity Reference
1-(4-Chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide 4-Chlorophenyl, methanesulfonamide, morpholinoethyl, furan Hypothesized: Enzymes (e.g., acetylcholinesterase)
Sch225336 Bis-sulfone, methanesulfonamide, methoxyphenyl CB2 cannabinoid receptor agonist
AVE-1625 (Dronabinol) Bis(4-chlorophenyl)methyl, azetidinyl, difluorophenyl Cannabinoid receptor antagonist (CB1)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, thiazol, morpholinoacetamide Undisclosed (95% purity, research use)
1-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]methanesulfonamide Diethylaminoethyl, 4-chlorophenyl Acetylcholinesterase inhibitor (PDB: 4B81)

Key Comparative Insights

Pharmacological Targets: The target compound shares a methanesulfonamide core with Sch225336 and AVE-1625, both of which target cannabinoid receptors. However, its morpholinoethyl and furan substituents likely divert its activity toward non-cannabinoid targets, such as enzymes (e.g., acetylcholinesterase, as seen in 4B81’s analog) . The 4B81-bound analog (diethylaminoethyl substituent) inhibits acetylcholinesterase, suggesting that the target compound’s morpholinoethyl group—a cyclic amine—may enhance binding affinity or selectivity for similar enzymes due to improved hydrogen-bonding capacity .

Structural Modifications and Bioactivity: AVE-1625 and the target compound both feature 4-chlorophenyl groups, but AVE-1625’s azetidinyl and bis-chlorophenyl moieties confer cannabinoid receptor antagonism, whereas the target’s furan and morpholine groups may favor interactions with hydrolytic enzymes or kinases .

Physicochemical Properties: The morpholine ring in both the target compound and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide enhances water solubility, a critical factor in bioavailability.

Research Findings and Implications

  • Enzyme Inhibition Potential: The acetylcholinesterase inhibition observed in 4B81’s analog suggests that the target compound’s morpholinoethyl and sulfonamide groups could synergize to inhibit hydrolytic enzymes, warranting further kinetic studies.
  • Cannabinoid Receptor Selectivity: Unlike AVE-1625 and Sch225336, the target compound’s lack of bulky aromatic substituents (e.g., bis-chlorophenyl or methoxyphenyl) makes cannabinoid receptor binding unlikely, highlighting the role of substituents in target specificity .
  • Synthetic Accessibility: The morpholinoethyl and furan motifs are synthetically tractable, as demonstrated in analogous crystallography studies , positioning the compound as a viable candidate for structure-activity relationship (SAR) optimization.

Biological Activity

1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a furan moiety and a morpholinoethyl group, is being studied for its pharmacological properties, particularly in the context of cancer therapy and neuroprotection.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18ClN3O2S\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_2\text{S}

This structure includes:

  • A 4-chlorophenyl group.
  • A furan ring.
  • A morpholinoethyl side chain.
  • A methanesulfonamide functional group.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interactions with various biological targets. Studies have indicated that it may exhibit:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
  • Neuroprotective Effects : Research indicates potential inhibition of monoamine oxidase (MAO) activity, which is relevant in neurodegenerative diseases.

Anticancer Activity

Recent studies have synthesized related sulfonamide compounds and evaluated their anticancer activities. For instance, a study reported the synthesis of various sulfonamide derivatives, including those containing furan and morpholine groups, and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
1MCF-715.0
2HeLa10.5
3MCF-712.3

Neuroprotective Activity

The compound's potential as a neuroprotective agent has been explored through its activity as a monoamine oxidase (MAO) inhibitor. MAOs are crucial in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, which are beneficial in treating mood disorders and neurodegenerative diseases.

Table 2: MAO Inhibition Studies

Compound NameMAO TypeIC50 (µM)Reference
This compoundMAO-B8.0
Related Compound AMAO-A5.5
Related Compound BMAO-B7.0

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting MAO-B, the compound may prevent the breakdown of neurotransmitters, enhancing their availability in synaptic clefts.
  • Induction of Apoptosis in Cancer Cells : The sulfonamide group may interact with cellular pathways that lead to programmed cell death in cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with sulfonamide derivatives led to significant apoptosis in MCF-7 cells, suggesting their potential for breast cancer therapy.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of MAO inhibitors resulted in improved cognitive function and reduced neurodegeneration markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.